Furan-3-yl(isoindolin-2-yl)methanone
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Overview
Description
Furan-3-yl(isoindolin-2-yl)methanone is a heterocyclic compound that features both a furan ring and an isoindoline moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both furan and isoindoline structures in a single molecule allows for unique chemical reactivity and biological activity.
Scientific Research Applications
Furan-3-yl(isoindolin-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
Target of Action
Furan-3-yl(isoindolin-2-yl)methanone is a complex compound that likely interacts with multiple targets. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the biological action of compounds like chalcones, which have a similar structure, is thought to be due to the conjugation of the double bond with the carbonyl group . This allows them to interact with various biological targets and induce a range of effects.
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities with this compound, can affect a wide range of biological pathways . For instance, they can interfere with the replication of viruses, reduce inflammation, inhibit the growth of cancer cells, and more .
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given the range of potential targets and pathways it may affect. For instance, if it acts similarly to other indole derivatives, it could have antiviral effects by inhibiting viral replication, anticancer effects by inhibiting cell proliferation, and anti-inflammatory effects by reducing the production of inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(isoindolin-2-yl)methanone typically involves the reaction of furan derivatives with isoindoline precursors. One common method involves the condensation of furan-3-carboxaldehyde with isoindoline-2-carboxylic acid under acidic conditions to form the desired methanone compound. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(isoindolin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The methanone group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Furan-3-yl(isoindolin-2-yl)methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(isoindolin-2-yl)methanone
- Thiophene-3-yl(isoindolin-2-yl)methanone
- Pyrrole-3-yl(isoindolin-2-yl)methanone
Uniqueness
Furan-3-yl(isoindolin-2-yl)methanone is unique due to the presence of both furan and isoindoline moieties, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the furan ring provides enhanced π-π stacking interactions and increased electron density, which can influence its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(12-5-6-16-9-12)14-7-10-3-1-2-4-11(10)8-14/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOPXOUASLFEQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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